molecular formula C7H13NO4 B10760596 1-Hydroxyamine-2-isobutylmalonic acid

1-Hydroxyamine-2-isobutylmalonic acid

Cat. No.: B10760596
M. Wt: 175.18 g/mol
InChI Key: CINIOMOBGSHXRK-RXMQYKEDSA-N
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Description

1-Hydroxyamine-2-Isobutylmalonic Acid is a small organic molecule with the chemical formula C7H13NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxyamine-2-Isobutylmalonic Acid typically involves the reaction of isobutylmalonic acid with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is then converted to the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as electrodialysis coupled with oxime hydrolysis. This method integrates multiple steps, including oxime hydrolysis, hydroxylamine protonation, and separation processes, into a single electrodialysis stack. This approach offers advantages such as mild reaction conditions, high yield, and efficient mass transfer performance .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxyamine-2-Isobutylmalonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxo derivatives, reduction reactions produce amines, and substitution reactions result in various substituted derivatives .

Scientific Research Applications

1-Hydroxyamine-2-Isobutylmalonic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Hydroxyamine-2-Isobutylmalonic Acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Hydroxyamine-2-Isobutylmalonic Acid include other hydroxamic acids and methyl-branched fatty acids. Examples include:

Uniqueness

This compound is unique due to its specific structure, which combines a hydroxamic acid group with a methyl-branched fatty acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(2R)-2-(hydroxycarbamoyl)-4-methylpentanoic acid

InChI

InChI=1S/C7H13NO4/c1-4(2)3-5(7(10)11)6(9)8-12/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1

InChI Key

CINIOMOBGSHXRK-RXMQYKEDSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NO)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)NO)C(=O)O

Origin of Product

United States

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